2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid
Overview
Description
2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring bearing a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(trifluoromethoxy)phenylboronic acid, have been used in the synthesis of biologically active molecules . These molecules include lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
The trifluoromethoxy group is electron-withdrawing, which could affect the compound’s reactivity .
Biochemical Pathways
Similar compounds have been involved in the synthesis of molecules that inhibit lactate dehydrogenase , a key enzyme in the glycolysis pathway. This suggests that the compound could potentially affect energy metabolism pathways.
Pharmacokinetics
The trifluoromethoxy group could potentially affect these properties, as it is known to enhance the metabolic stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be incorporated into polymers to impart unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Due to its unique structural features, the compound can be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its potential biological activity.
Electronics: It can be used in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
2-(4-Trifluoromethyl-phenyl)-thiazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-Chlorophenyl)-thiazole-4-carboxylic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFNYXNUAQRSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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